molecular formula C13H17FN2O B2932027 N-[1-[2-(Dimethylamino)-5-fluorophenyl]ethyl]prop-2-enamide CAS No. 2411243-35-9

N-[1-[2-(Dimethylamino)-5-fluorophenyl]ethyl]prop-2-enamide

Cat. No.: B2932027
CAS No.: 2411243-35-9
M. Wt: 236.29
InChI Key: ISBULWAPBWAJBK-UHFFFAOYSA-N
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Description

N-[1-[2-(Dimethylamino)-5-fluorophenyl]ethyl]prop-2-enamide is a chemical compound with a complex structure that includes a dimethylamino group, a fluorophenyl group, and a prop-2-enamide group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[1-[2-(Dimethylamino)-5-fluorophenyl]ethyl]prop-2-enamide typically involves a multi-step process. One common method includes the reaction of 2-(dimethylamino)ethylamine with 5-fluoro-2-nitrobenzaldehyde to form an intermediate Schiff base. This intermediate is then reduced to the corresponding amine, which is subsequently reacted with acryloyl chloride to yield the final product .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for higher yields and purity, often involving the use of continuous flow reactors and advanced purification techniques such as chromatography and crystallization .

Chemical Reactions Analysis

Types of Reactions

N-[1-[2-(Dimethylamino)-5-fluorophenyl]ethyl]prop-2-enamide can undergo various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide in acidic conditions.

    Reduction: Sodium borohydride in methanol.

    Substitution: Sodium methoxide in dimethyl sulfoxide (DMSO).

Major Products

Scientific Research Applications

N-[1-[2-(Dimethylamino)-5-fluorophenyl]ethyl]prop-2-enamide has several applications in scientific research:

Mechanism of Action

The mechanism of action of N-[1-[2-(Dimethylamino)-5-fluorophenyl]ethyl]prop-2-enamide involves its interaction with specific molecular targets. The dimethylamino group can participate in hydrogen bonding and electrostatic interactions, while the fluorophenyl group can engage in π-π stacking interactions. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects .

Comparison with Similar Compounds

Similar Compounds

  • N-[2-(Dimethylamino)ethyl]prop-2-enamide
  • N-[2-(Dimethylamino)ethyl]methacrylamide
  • N-[2-(Dimethylamino)ethyl]acrylamide

Uniqueness

N-[1-[2-(Dimethylamino)-5-fluorophenyl]ethyl]prop-2-enamide is unique due to the presence of the fluorophenyl group, which imparts distinct electronic and steric properties. This makes it more reactive in certain chemical reactions and potentially more effective in biological applications compared to its analogs.

Properties

IUPAC Name

N-[1-[2-(dimethylamino)-5-fluorophenyl]ethyl]prop-2-enamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H17FN2O/c1-5-13(17)15-9(2)11-8-10(14)6-7-12(11)16(3)4/h5-9H,1H2,2-4H3,(H,15,17)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ISBULWAPBWAJBK-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C1=C(C=CC(=C1)F)N(C)C)NC(=O)C=C
Details Computed by OEChem 2.3.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H17FN2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

236.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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